REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.[CH:11]([NH2:13])=[O:12].Cl[Si](C)(C)C.[C:19]1([CH3:28])[CH:24]=[CH:23][C:22]([S:25]([OH:27])=[O:26])=[CH:21][CH:20]=1>O.C(OC)(C)(C)C.C(#N)C.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]([S:25]([C:22]1[CH:23]=[CH:24][C:19]([CH3:28])=[CH:20][CH:21]=1)(=[O:27])=[O:26])[NH:13][CH:11]=[O:12]
|
Name
|
|
Quantity
|
142.11 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)F
|
Name
|
|
Quantity
|
218.68 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)O)C
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
99.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
139.6 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer, a condenser
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 50° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
13 hours
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 minutes at which time the organic layer
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methyl t-butyl ether (500 ml)
|
Type
|
CUSTOM
|
Details
|
Most of the solvents were removed from the combined organic extracts
|
Type
|
ADDITION
|
Details
|
To the residual white semi-solid, hexane (1 L) and water (1 L) were added
|
Type
|
STIRRING
|
Details
|
The slurry was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with hexane (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum-oven (30° C.) for 18 hours
|
Duration
|
18 h
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)F)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 258.3 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |